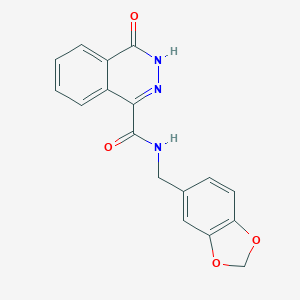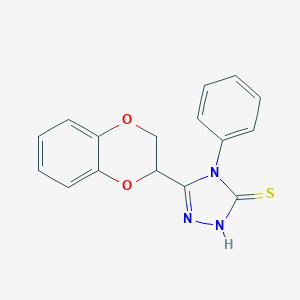
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate receptors. DMQX has been widely used in scientific research to understand the mechanisms of action of these receptors and their role in various physiological and pathological processes.
Mechanism Of Action
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of AMPA and kainate receptors, blocking the binding of glutamate to these receptors and preventing their activation. This leads to a decrease in the excitatory neurotransmission mediated by these receptors, which is important for the regulation of synaptic plasticity and learning and memory processes.
Biochemical And Physiological Effects
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of excitatory neurotransmission mediated by AMPA and kainate receptors, the prevention of long-term potentiation, and the induction of long-term depression. 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has several advantages for lab experiments, including its high potency and selectivity for AMPA and kainate receptors, its ability to block the binding of glutamate to these receptors, and its ability to induce long-term depression. However, 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Future Directions
There are several future directions for the use of 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one in scientific research, including the development of more potent and selective AMPA and kainate receptor antagonists, the investigation of the role of these receptors in various physiological and pathological processes, and the development of potential therapeutic agents for neurodegenerative diseases. Additionally, the use of 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one in combination with other drugs or therapies may provide new avenues for the treatment of these diseases.
Synthesis Methods
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one can be synthesized using various methods, including the reaction of 2-amino-3-methylphenol with 3-methylthiophene-2-carboxaldehyde, followed by cyclization with anthranilic acid in the presence of a catalyst. Another method involves the reaction of 2-amino-3-methylphenol with 3-methylthiophene-2-carboxylic acid, followed by cyclization with isatoic anhydride in the presence of a catalyst.
Scientific Research Applications
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has been widely used in scientific research to understand the mechanisms of action of AMPA and kainate receptors. These receptors are involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has been used to study the role of these receptors in these processes and to develop potential therapeutic agents for these diseases.
properties
IUPAC Name |
3-(2-methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-13-7-3-6-10-17(13)22-19(18-14(2)11-12-24-18)21-16-9-5-4-8-15(16)20(22)23/h3-12,19,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQHKDDEJTBIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B479356.png)
![N-(3-chlorophenyl)-2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479358.png)
![N-[1-{[(4-tert-butylbenzyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B479369.png)

![2-[(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B479373.png)






![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)
![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)
